molecular formula C17H19N3O5S B414286 3-(diethylsulfamoyl)-N-(2-nitrophenyl)benzamide

3-(diethylsulfamoyl)-N-(2-nitrophenyl)benzamide

Cat. No.: B414286
M. Wt: 377.4g/mol
InChI Key: SFZTWUJHKWAZMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(diethylsulfamoyl)-N-(2-nitrophenyl)benzamide is an organic compound with the molecular formula C17H19N3O5S. It is a complex molecule that features a benzamide core substituted with a diethylamino sulfonyl group and a nitrophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(diethylsulfamoyl)-N-(2-nitrophenyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Amidation: The formation of the benzamide core by reacting an amine with a carboxylic acid derivative, such as an acid chloride or an ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

3-(diethylsulfamoyl)-N-(2-nitrophenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or sodium borohydride.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used

Properties

Molecular Formula

C17H19N3O5S

Molecular Weight

377.4g/mol

IUPAC Name

3-(diethylsulfamoyl)-N-(2-nitrophenyl)benzamide

InChI

InChI=1S/C17H19N3O5S/c1-3-19(4-2)26(24,25)14-9-7-8-13(12-14)17(21)18-15-10-5-6-11-16(15)20(22)23/h5-12H,3-4H2,1-2H3,(H,18,21)

InChI Key

SFZTWUJHKWAZMW-UHFFFAOYSA-N

SMILES

CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=CC=C2[N+](=O)[O-]

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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